molecular formula C18H15BrN2O2S B11182373 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11182373
M. Wt: 403.3 g/mol
InChI Key: XHXVNXWFXQAKTK-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with 2-methoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thiazole compounds. These products can have different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and bromophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit the biosynthesis of certain bacterial lipids or interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-4-thiazolamine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-[(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of both a bromophenyl group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H15BrN2O2S/c1-23-16-5-3-2-4-14(16)20-17(22)10-18-21-15(11-24-18)12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

XHXVNXWFXQAKTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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